Ethyl 2-hydroxyprop-2-enoate

Description

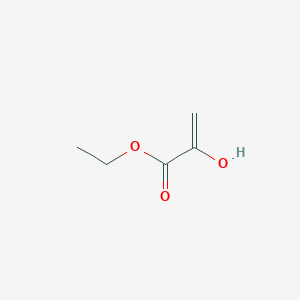

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-hydroxyprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYUBHDPOIZRST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Hydroxyprop 2 Enoate and Its Advanced Derivatives

Classical Organic Synthesis Routes

Classical organic synthesis provides a foundational toolkit for the construction of ethyl 2-hydroxyprop-2-enoate and its analogs. These well-established reactions, while sometimes lacking the efficiency of modern methods, offer versatility and are often the go-to strategies for specific transformations.

Michael Addition Reactions for Enoate Scaffolds

The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon bond formation. masterorganicchemistry.comlibretexts.org It involves the addition of a nucleophile, typically an enolate, to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.org This reaction is thermodynamically driven by the formation of a more stable C-C single bond from a C=C double bond. masterorganicchemistry.com

In the context of enoate synthesis, a stabilized enolate, such as that derived from a β-keto ester or a malonic ester, can be added to an α,β-unsaturated acceptor. libretexts.orgpressbooks.pub The reaction proceeds through three key steps: deprotonation of the donor to form an enolate, conjugate addition of the enolate to the electrophilic alkene, and subsequent protonation of the resulting enolate to yield the final product. masterorganicchemistry.com

For instance, the reaction of ethyl acetoacetate (B1235776) with 3-buten-2-one in the presence of a base like sodium ethoxide yields a 1,5-dicarbonyl compound, which can be a precursor to more complex enoate structures. libretexts.org The choice of a soft nucleophile is crucial for favoring the 1,4-addition over the 1,2-addition to the carbonyl group. pressbooks.pub

| Donor (Nucleophile) | Acceptor (Electrophile) | Product Type | Reference |

| Ethyl acetoacetate | 3-buten-2-one | 1,5-dicarbonyl compound | libretexts.org |

| Malonic ester | Propenal | Conjugate addition product | libretexts.org |

| Ethyl 3-aminobut-2-enoate | 2-substituted 3-nitro-2H-chromenes | Functionalized chromene | researchgate.net |

Nucleophilic Substitution Processes in Enoate Synthesis

Nucleophilic substitution reactions are fundamental in organic synthesis and can be employed in the elaboration of enoate frameworks. These reactions involve the displacement of a leaving group by a nucleophile.

A notable application is the reaction of enolates with alkyl halides, an SN2 reaction, which can be used to introduce alkyl groups at the α-position of an enoate precursor. pressbooks.pub This strategy is often used in tandem with other reactions, such as the Michael addition, to achieve α,β-dialkylation of α,β-unsaturated aldehydes and ketones. pressbooks.pub

Furthermore, the synthesis of certain functionalized benzofurans involves a palladium-catalyzed cycloisomerization followed by an acid-catalyzed allylic nucleophilic substitution with alcohols. acs.org This demonstrates the utility of nucleophilic substitution in building complex heterocyclic structures from enoate-related intermediates.

Condensation Reactions for α,β-Unsaturated Ester Formation

Condensation reactions, such as the aldol (B89426) and Claisen condensations, are powerful tools for forming carbon-carbon bonds and are frequently used to construct α,β-unsaturated esters. libretexts.orgvanderbilt.edu

The aldol condensation involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then be dehydrated to yield an α,β-unsaturated carbonyl compound. libretexts.orgvanderbilt.edu The Claisen condensation, on the other hand, involves the reaction between two ester molecules to form a β-keto ester. libretexts.org

A variation known as the Claisen-Schmidt reaction involves the condensation of a ketone with an aryl aldehyde to form an α,β-unsaturated derivative. libretexts.org The Horner-Wadsworth-Emmons reaction is another important condensation method that utilizes a phosphonate (B1237965) carbanion to react with an aldehyde or ketone, typically affording an (E)-α,β-unsaturated ester with high stereoselectivity. organic-chemistry.org

| Reaction Name | Reactants | Product | Reference |

| Aldol Condensation | Aldehyde/Ketone + Enolate | α,β-Unsaturated Aldehyde/Ketone | libretexts.org |

| Claisen Condensation | Two Esters | β-Keto Ester | libretexts.org |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone + Phosphonate | (E)-α,β-Unsaturated Ester | organic-chemistry.org |

Oxalylation Reactions of Ketones Towards Hydroxy-Enoate Precursors

The oxalylation of ketones is a specific type of condensation reaction that can be used to generate precursors for hydroxy-enoates. This reaction typically involves the condensation of a ketone with a diester of oxalic acid, such as diethyl oxalate (B1200264), in the presence of a base.

For example, the synthesis of ethyl 3-benzoyl-2-hydroxyprop-2-enoate involves the reaction of a ketone with diethyl oxalate in the presence of sodium ethoxide. researchgate.net The resulting intermediate can then be further processed to yield the desired hydroxy-enoate. This method provides a direct route to α-hydroxy-β-keto esters, which are valuable building blocks in organic synthesis.

Synthetic Strategies Employing Halogenated Intermediates

Halogenated intermediates play a crucial role in many synthetic strategies for enoates. The presence of a halogen atom can facilitate subsequent transformations, such as cross-coupling reactions or eliminations, to introduce the desired unsaturation.

For instance, the stereoselective reaction of aldehydes with ethyl dibromoacetate, promoted by reagents like samarium(II) iodide or chromium(II) chloride, can produce (E)-α,β-unsaturated esters through an aldol-type addition followed by β-elimination. organic-chemistry.org

In the synthesis of more complex molecules, halogenated F-ring synthons of natural products like kibdelone C have been prepared, highlighting the importance of halogenated intermediates in accessing intricate molecular architectures. core.ac.uk The development of enantioselective halolactonization reactions further underscores the utility of this approach. core.ac.uk

Multi-component and Cascade Reactions in Enoate Construction

Multi-component and cascade reactions offer significant advantages in terms of efficiency and atom economy by combining several reaction steps in a single pot without the need for isolating intermediates. cuni.cz These strategies are particularly valuable for the construction of complex molecular scaffolds from simple starting materials.

A Robinson annulation, which combines a Michael addition with an intramolecular aldol condensation, is a classic example of a cascade reaction used to form six-membered rings. pressbooks.pub More contemporary examples include tandem processes involving Michael addition, ring-opening of epoxides, Brook rearrangement, and intramolecular alkylation to afford highly functionalized cyclopropanes. msk-chem.com

Furthermore, cascade radical cyclizations of dienoate-tethered vinyliodides can lead to the formation of annulated products through [4+1] and [4+2] cycloadditions. acs.org The development of such cascade reactions is a continuing area of research, aiming to streamline the synthesis of complex enoate-containing molecules. cuni.czipb.pt

Stereoselective Synthesis of Enantiopure Enoates

The creation of enantiomerically pure compounds is a cornerstone of contemporary chemical synthesis, particularly for applications in pharmaceuticals and materials science. numberanalytics.com The synthesis of enantiopure enoates, such as derivatives of this compound, relies on methods that can precisely control the three-dimensional arrangement of atoms.

Enantioselective and Diastereoselective Synthetic Pathways

Enantioselective and diastereoselective strategies are fundamental to producing specific stereoisomers of α-hydroxy-α,β-unsaturated esters. These methods introduce chirality to a prochiral substrate in a controlled manner, yielding products with high stereochemical purity. ub.edu

A notable enantiocontrolled strategy involves a multi-step sequence beginning with the asymmetric, organocatalytic α-selenylation of aldehydes. researchgate.netnih.gov This initial step generates an enantioenriched α-selenyl aldehyde, which then undergoes a Wittig reaction. researchgate.netnih.gov The subsequent oxidation of the resulting allylic selenide (B1212193) to a selenoxide instigates a spontaneous researchgate.netbath.ac.uk-sigmatropic rearrangement, ultimately yielding α-hydroxy-(E)-β,γ-unsaturated esters with excellent enantiomeric excesses (ee), typically between 94-97%. researchgate.netnih.gov A similar pathway can be adapted to produce γ-hydroxy-(E)-α,β-unsaturated esters, demonstrating the versatility of using selenium-based intermediates for stereocontrol. nih.gov

Diastereoselective approaches often involve the reaction of enolates with electrophiles, where existing stereocenters in the molecule direct the approach of the reagent. For instance, cascade inter–intramolecular double Michael additions can produce highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org Furthermore, the diastereoselective azidation of proline derivatives has been used to synthesize complex carbapenem (B1253116) precursors. acs.org These principles of generating stereocenters can be applied to the synthesis of advanced derivatives of hydroxy enoates.

Application of Chiral Auxiliaries and Ligands

To achieve high levels of stereocontrol, chemists often employ chiral auxiliaries or chiral ligands. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the reaction, the auxiliary is removed, leaving the enantiomerically enriched product. numberanalytics.comub.edu This method requires stoichiometric amounts of the auxiliary and involves additional steps for its attachment and removal. ub.edu

Several chiral auxiliaries have proven effective in synthesizing chiral building blocks.

Pseudoephedrine: Used as a practical chiral auxiliary, pseudoephedrine amides can undergo highly diastereoselective alkylations to produce α-substituted products that can be converted to enantiomerically enriched carboxylic acids and other functional groups. researchgate.net

Oxazolidinones (Evans Auxiliaries): These are widely used to direct the stereochemistry of aldol reactions, yielding syn-products with high selectivity. bath.ac.uk

Trifluoromethylated Oxazolidine (Fox Auxiliary): This auxiliary has been used for the highly diastereoselective α-hydroxylation of amide enolates using molecular oxygen as the oxidant, providing a direct route to enantiopure α-hydroxy carboxylic acids after cleavage. nih.gov

The following table summarizes the performance of selected chiral auxiliaries in asymmetric synthesis.

| Chiral Auxiliary | Reaction Type | Product Type | Diastereoselectivity (d.e.) / Enantioselectivity (ee) | Reference |

| Pseudoephedrine | Alkylation | α-Substituted Carboxylic Acids | High | researchgate.net |

| Evans Oxazolidinone | Aldol Reaction | syn-β-Hydroxy Compounds | >90% d.e. | bath.ac.uk |

| Fox Oxazolidine | α-Hydroxylation | α-Hydroxy Carboxylic Acids | Extremely High | nih.gov |

Chiral ligands, in contrast, are used in substoichiometric amounts in catalysis. ub.edu The ligand binds to a metal center, creating a chiral environment that forces the reaction to proceed enantioselectively. ProPhenol ligands, for example, have been developed for zinc-catalyzed direct asymmetric aldol reactions between glycine (B1666218) Schiff bases and aldehydes, affording syn β-hydroxy-α-amino esters in high yields with excellent diastereo- and enantioselectivity. acs.org Similarly, spiro-skeleton-based ligands like SPANBox have shown excellent activity in the zinc-catalyzed α-hydroxylation of β-ketoesters with low catalyst loading. oup.com

Catalytic Approaches in Enoate Synthesis

Catalytic methods offer a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. Transition-metal catalysis, in particular, provides powerful tools for constructing the carbon skeletons of complex molecules like advanced enoates.

Transition-Metal Catalysis

Transition metals such as palladium and copper are at the forefront of catalytic methods for C-C and C-O bond formation, enabling the synthesis of highly functionalized and stereochemically defined molecules.

Palladium catalysis is a versatile tool in organic synthesis. One of the most powerful applications is the Asymmetric Allylic Alkylation (AAA), which can be used to generate α-tertiary hydroxyaldehydes—direct precursors to the target enoate structures. nih.gov In this process, a chiral palladium catalyst directs the regio- and enantioselective alkylation of an enol carbonate derived from an α-hydroxy ketone. nih.gov This method allows for the creation of an α-tetra-substituted stereogenic center with outstanding yield and enantiomeric excess. nih.gov

Palladium catalysts are also effective in tandem reactions. For example, a Pd-catalyzed tandem oxidative cyclization-redox relay has been used to synthesize highly substituted tetrahydrofurans, demonstrating the metal's ability to orchestrate complex transformations. acs.org

Copper catalysis is well-known for facilitating conjugate additions, cycloadditions, and insertion reactions. The copper-catalyzed 1,4-addition of organometallic reagents to α,β-unsaturated esters or thioesters is a classic and reliable method for introducing substituents in a stereocontrolled manner. rug.nl

Furthermore, copper catalysts are instrumental in forming carbon-heteroatom bonds. The insertion of carbenes, generated from diazo compounds, into the O-H bond of an alcohol is a direct method for synthesizing α-alkoxy esters. oup.com This strategy can be adapted for the synthesis of α-hydroxy esters by using a protected hydroxyl group that is later revealed. Chiral ligands are essential in these transformations to induce enantioselectivity.

The following table provides an overview of representative catalytic systems.

| Metal | Ligand Type | Reaction Type | Product Type | Enantioselectivity (ee) | Reference |

| Palladium | Chiral Phosphine | Asymmetric Allylic Alkylation | α-Tertiary Hydroxyaldehydes | >99% | nih.gov |

| Zinc | ProPhenol | Direct Asymmetric Aldol | syn β-Hydroxy-α-amino Esters | up to 95% | acs.org |

| Zinc | SPANBox | α-Hydroxylation | α-Hydroxy-β-ketoesters | up to 98% | oup.com |

| Copper | Chiral Bisoxazoline | Carbene O-H Insertion | α-Alkoxy Esters | High | oup.com |

Gold-Catalyzed Hydroamination Reactions

While the direct gold-catalyzed hydroamination of this compound is not extensively documented, the principles of this methodology have been established with structurally related compounds, particularly propargylic alcohols. These reactions provide a powerful tool for the synthesis of β-amino-α-hydroxy ester derivatives. Gold(I) catalysts are renowned for their ability to activate carbon-carbon triple bonds, rendering them susceptible to nucleophilic attack by amines.

In a typical reaction, a gold(I) catalyst activates a propargylic alcohol, which can be considered a precursor to the α,β-unsaturated system. The subsequent intermolecular hydroamination with an amine, such as an aniline, proceeds with high regioselectivity to form a 3-hydroxyimine intermediate. This intermediate can then be reduced to furnish a 1,3-amino alcohol, a structure closely related to a β-amino-α-hydroxy ester. researchgate.net This two-step, one-pot sequence allows for controlled access to complex structures from simple starting materials. By altering the reaction conditions and using only a catalytic amount of the amine nucleophile, the reaction pathway can be diverted to produce 3-hydroxyketones, demonstrating the versatility of the gold catalyst. researchgate.net

The general mechanism underscores the utility of gold catalysis for forming carbon-nitrogen bonds under mild conditions, a key step in creating advanced derivatives of hydroxy-enoates.

Lewis Acid Mediated Reactions (e.g., Diels-Alder Cycloadditions)

Lewis acid catalysis is a cornerstone of modern organic synthesis, particularly for enhancing the rate and controlling the stereoselectivity of the Diels-Alder reaction. For dienophiles such as this compound and its analogues (e.g., methyl acrylate), Lewis acids play a pivotal role in modulating reactivity and dictating the stereochemical outcome of the cycloaddition.

The fundamental principle involves the coordination of the Lewis acid to the carbonyl oxygen of the acrylate (B77674) dienophile. This coordination withdraws electron density, lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy results in a smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO), which accelerates the reaction. nih.govnih.gov

Furthermore, this catalytic action significantly influences the stereoselectivity of the reaction, particularly the ratio of endo to exo products. Theoretical and experimental studies on the Diels-Alder reaction between cyclopentadiene (B3395910) and methyl acrylate show that Lewis acids like aluminum trichloride (B1173362) (AlCl₃) not only accelerate the reaction but also substantially increase the preference for the endo adduct. nih.govacs.org This enhanced selectivity is attributed to a combination of more favorable secondary orbital interactions and a reduction in Pauli repulsion in the endo transition state. nih.govnih.gov While the hydroxyl group on this compound might require a protecting group to prevent undesired interactions with the Lewis acid, the underlying principles of catalysis remain directly applicable.

The choice of Lewis acid has a profound impact on both the reaction rate and selectivity, as demonstrated by quantum chemical investigations.

| Lewis Acid | Relative Catalytic Effect | Key Outcome | Reference |

|---|---|---|---|

| AlCl₃ | Very Strong Acceleration | High endo-selectivity; significantly lowers activation energy. | nih.govvu.nl |

| BF₃ | Strong Acceleration | Promotes high endo-selectivity. | acs.orgvu.nl |

| TiCl₄ | Moderate Acceleration | Effective in promoting cycloaddition. | vu.nl |

| ZnCl₂ | Moderate Acceleration | Less effective than stronger Lewis acids but still provides rate enhancement. | vu.nl |

| None (Uncatalyzed) | Baseline (Slow) | Low to moderate selectivity. | acs.org |

Biocatalytic Synthesis of Hydroxy-Enoates

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral hydroxy-enoates. By harnessing the power of enzymes, these methods can achieve exceptional levels of stereocontrol under mild reaction conditions.

Enzymatic Reduction Methodologies for Keto-Ester Precursors

The asymmetric reduction of a prochiral keto-ester is one of the most effective strategies for synthesizing enantiomerically pure α-hydroxy esters. This transformation is typically catalyzed by oxidoreductase enzymes, specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes utilize a hydride from a nicotinamide (B372718) cofactor (NADH or NADPH) to reduce the ketone with high stereoselectivity.

For example, the synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, an important intermediate for ACE inhibitors, is achieved through the highly selective reduction of its precursor, ethyl 2-oxo-4-phenylbutyrate. researchgate.net By screening different enzymes, catalysts can be identified that deliver the desired (R)- or (S)-enantiomer with very high enantiomeric excess (ee). The substrate scope is broad, allowing for the synthesis of a variety of α-hydroxy esters from their corresponding α-keto ester precursors.

| Enzyme Type | Precursor Substrate | Product | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ketoreductase (KRED) | Ethyl 2-oxobutanoate | (S)-Ethyl 2-hydroxybutanoate | >99% | frontiersin.org |

| Alcohol Dehydrogenase (ADH) | Ethyl 2-oxo-4-phenylbutyrate | (R)-Ethyl 2-hydroxy-4-phenylbutyrate | >98% | researchgate.net |

| Diketoreductase | Ethyl (S)-4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutyrate | >99% | frontiersin.org |

Whole-Cell Biotransformations for Chiral Product Formation

Instead of using isolated enzymes, it is often more cost-effective to use whole microbial cells as the biocatalyst. Microorganisms such as baker's yeast (Saccharomyces cerevisiae), Pichia pastoris, or Candida parapsilosis contain a variety of native oxidoreductases capable of reducing keto-esters. researchgate.net A significant advantage of whole-cell systems is that the expensive nicotinamide cofactors are regenerated in situ by the cell's own metabolic machinery.

This approach combines the catalytic step and cofactor regeneration into a single, self-sustaining system. For instance, in the synthesis of ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate, a screening of various microorganisms identified Pichia pastoris as a highly effective catalyst for the chemo- and enantioselective reduction of the α-keto group. researchgate.net While whole-cell biotransformations are economically attractive, they can sometimes suffer from lower selectivity if competing enzymes in the cell catalyze undesired side reactions. However, optimization of reaction conditions or genetic modification of the host can mitigate these issues.

| Whole-Cell Biocatalyst | Substrate | Key Advantage | Potential Challenge | Reference |

|---|---|---|---|---|

| Pichia pastoris | Ethyl 2,4-dioxo-4-phenylbutyrate | High conversion and enantioselectivity for α-keto reduction. | Optimization may be needed to control byproduct formation. | researchgate.net |

| Saccharomyces cerevisiae (Baker's Yeast) | Various β-keto esters | Inexpensive, readily available, established history. | Contains multiple reductases, which can lead to mixtures of stereoisomers. | researchgate.net |

| Candida parapsilosis | Alkyl 2-oxopropanoates | Efficient reduction to (S)-alcohols with good yields. | Substrate inhibition can occur at high concentrations. |

Strategies for Nicotinamide Cofactor Regeneration in Biocatalysis

The practical application of isolated KREDs and ADHs on an industrial scale is contingent upon the efficient regeneration of the nicotinamide cofactors (NADH and NADPH). These molecules are too expensive to be used in stoichiometric amounts. Therefore, a secondary recycling system is almost always employed to continuously convert the oxidized form (NAD⁺/NADP⁺) back to the active reduced form (NADH/NADPH).

The most common and robust method is the enzyme-coupled approach . This strategy involves a second enzyme-substrate pair. A sacrificial co-substrate, which is inexpensive and readily available, is oxidized by a corresponding dehydrogenase enzyme. This oxidation is coupled to the reduction of NAD(P)⁺ to NAD(P)H, which is then used by the primary ketoreductase to reduce the target keto-ester.

Commonly used cofactor regeneration systems include:

Glucose/Glucose Dehydrogenase (GDH): Glucose is oxidized to glucono-δ-lactone, regenerating either NADH or NADPH depending on the GDH used.

Formate/Formate Dehydrogenase (FDH): Formate is oxidized to carbon dioxide, providing a thermodynamically favorable and irreversible regeneration step.

Isopropanol (B130326)/Alcohol Dehydrogenase (ADH): A secondary ADH oxidizes isopropanol to acetone. This system is simple, but the reversibility of the reaction requires using a large excess of isopropanol.

Computational and Theoretical Studies of Ethyl 2 Hydroxyprop 2 Enoate and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules at the electronic level. These methods are invaluable for elucidating geometric structures, electronic distributions, and reaction energetics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic and geometrical properties of molecules. For analogues such as ethyl acrylate (B77674), DFT calculations have been employed to determine optimized geometries, bond lengths, bond angles, and electronic properties. For instance, studies on iridium-catalyzed reactions of ethyl acrylate have utilized DFT to understand its reactivity. acs.orgnih.gov The calculations revealed that the regioselectivity of reactions involving ethyl acrylate is influenced by the orbital coefficients of the π* antibonding orbital. acs.orgnih.gov

In a study on a related compound, ethyl (2E)-2-(hydroxyimino)propanoate, DFT calculations at the B3LYP/6-311G**++ level of theory were used to confirm that the E-conformer is the most stable, which is consistent with its solid-state structure. nih.gov For another analogue, ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate, DFT calculations were performed to obtain the gas-phase geometry-optimized structure, which showed good agreement with the experimental molecular structure. researchgate.net

Table 1: Representative DFT-Calculated Properties for Acrylate Analogues

| Compound/System | DFT Functional/Basis Set | Calculated Properties | Reference |

| Ethyl acrylate in Ir-catalyzed reaction | Not specified in abstract | Orbital coefficients of π* antibonding orbital | acs.orgnih.gov |

| Ethyl (2E)-2-(hydroxyimino)propanoate | B3LYP/6-311G**++ | Conformational energies, optimized geometry | nih.gov |

| Ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate | B3LYP | Gas-phase geometry-optimized structure | researchgate.net |

| 2-(benzothiazolylthio)ethyl acrylate derivatives | Not specified in abstract | Frontier Molecular Orbital energies, hardness, energy gap | mdpi.com |

This table is illustrative and compiles data from studies on various analogues due to the absence of specific data for Ethyl 2-hydroxyprop-2-enoate.

Ab initio and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful tools for investigating complex reaction pathways. For acrylate systems, ab initio calculations have been instrumental in determining the rate coefficients for secondary reactions in free-radical polymerization. mdpi.com These studies often employ high levels of theory, such as M06-2X/6-311+G(d,p), to achieve chemical accuracy. mdpi.com Such calculations have been benchmarked against experimental data to ensure their reliability. mdpi.com

In the context of reaction mechanisms, ab initio studies have been used to explore the intricacies of reactions like the iridium-catalyzed ortho C–H alkenylation of benzylamine (B48309) with ethyl acrylate. acs.orgnih.gov These studies can elucidate the energetics of various steps in a catalytic cycle, including N-deprotonation, C–H activation, and the insertion of the acrylate moiety. acs.orgnih.gov The migratory insertion of ethyl acrylate was identified as the rate-determining step in this specific reaction. acs.orgnih.gov

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape and dynamic behavior of molecules over time. For polymers derived from acrylate analogues, MD simulations have been used to study their self-organization and interfacial properties. mdpi.com For example, simulations of hydrophobically functionalized poly(acrylic acid) have shed light on the evolution of polymer chain conformation and the formation of internal hydrophobic nanodomains. mdpi.com

MD simulations are also employed to investigate the structural and thermodynamic properties of acrylate polymers in different solvent environments, such as ionic liquids. bohrium.com These studies can reveal how the conformation and solvation of the polymer chain are influenced by the surrounding medium. bohrium.com Furthermore, MD simulations have been used to study the interfacial adhesion of functionalized linseed oil-based green pressure-sensitive adhesives, which contain acrylate functionalities. tandfonline.com

Mechanistic Elucidation Through Computational Modeling

Computational modeling plays a pivotal role in elucidating the mechanisms of complex chemical reactions. For instance, DFT calculations have been extensively used to detail the catalytic mechanism of iridium-catalyzed C-H alkenylation with ethyl acrylate. acs.orgnih.gov These models can trace the entire reaction pathway, identifying key intermediates and transition states, and thereby explain experimental observations such as regioselectivity and the effect of directing groups. acs.orgnih.gov

In the realm of polymerization, computational studies have been crucial for understanding the kinetics of free-radical copolymerization of monomers like styrene (B11656) and 2-hydroxyethyl acrylate (HEA). researchgate.net These studies can predict reactivity ratios and the influence of factors such as intramolecular hydrogen bonding on the polymerization process. researchgate.net

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. For acrylate derivatives, DFT calculations have been used to predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra.

For example, in a study of 2-(benzothiazolylthio)ethyl acrylate and methacrylate (B99206) derivatives, calculated DFT energies and Frontier Molecular Orbital analyses were found to be consistent with experimental UV-Vis spectra. mdpi.com Similarly, for ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, DFT studies were performed to investigate vibrational frequencies (FT-IR and Raman) and chemical shifts (¹H and ¹³C NMR), showing good correlation with experimental data. researchgate.net The development of new computational methodologies, such as the Instantaneous Frequencies of Molecules (IFM) method, coupled with classical molecular simulations, promises to enhance the accuracy of predicted IR spectra in complex environments. nih.gov

Table 2: Computationally Predicted vs. Experimental Spectroscopic Data for an Acrylate Analogue

| Spectroscopic Technique | Compound | Computationally Predicted Value | Experimental Value | Reference |

| ¹H NMR (ppm) | 2-(benzothiazolylthio)ethyl acrylate | Not explicitly provided in abstract | δ = 5.75–6.35 ppm (for =CH₂) | mdpi.com |

| ¹³C NMR (ppm) | 2-(benzothiazolylthio)ethyl acrylate | Not explicitly provided in abstract | Not explicitly provided in abstract | mdpi.com |

| UV-Vis (nm) | 2-(2-benzothiazolylthio)ethyl acrylate derivatives | Consistent with experimental observations | Bathochromic shift of ~19 nm with ethoxy substituent | mdpi.com |

| FT-IR (cm⁻¹) | Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate | Calculated vibrational frequencies | Experimental FT-IR and Raman spectra | researchgate.net |

This table is for illustrative purposes and highlights the application of computational methods to analogues of this compound.

Polymerization Chemistry of Ethyl 2 Hydroxyprop 2 Enoate

Radical Polymerization Mechanisms

The free-radical polymerization of ethyl 2-hydroxyprop-2-enoate proceeds via the classic three stages of a chain-growth mechanism: initiation, propagation, and termination.

Initiation: The process begins with the decomposition of an initiator molecule, typically a peroxide or an azo compound like azobisisobutyronitrile (AIBN), to generate primary radicals. These highly reactive species then attack the carbon-carbon double bond of the this compound monomer, creating an active center from which the polymer chain will grow. The efficiency of initiation can be influenced by factors such as temperature and the solvent used.

Propagation: In this stage, the newly formed monomer radical rapidly adds to subsequent monomer units. This successive addition of monomers to the growing chain end is the core of the polymerization process. The reactivity of the propagating radical is a key factor; acrylate (B77674) radicals are known to be highly reactive, which can lead to a high rate of polymerization. The presence of the hydroxyl group can also influence propagation kinetics, potentially through hydrogen bonding interactions that may affect monomer orientation and reactivity.

Termination: The growth of a polymer chain is ultimately halted by termination reactions. The two primary mechanisms for termination are combination (or coupling), where two growing radical chains join to form a single, longer polymer chain, and disproportionation, where a hydrogen atom is transferred from one radical chain to another, resulting in two terminated chains (one with a saturated end and one with an unsaturated end). Chain transfer reactions, where the radical activity is transferred to another molecule (such as a solvent, monomer, or chain transfer agent), can also terminate the growth of one chain while initiating a new one. Such transfer reactions are particularly relevant in the polymerization of acrylates at high temperatures.

The polymerization of analogous hydroxyalkyl acrylates often exhibits autoacceleration, a phenomenon where the polymerization rate increases as the reaction progresses. This is attributed to the increasing viscosity of the reaction medium, which hinders the diffusion-controlled termination reactions of large polymer radicals, while the smaller monomer molecules can still readily diffuse to the propagating chain ends.

Controlled/Living Polymerization Techniques for Poly(hydroxyacrylates)

To overcome the limitations of conventional free-radical polymerization, such as poor control over molecular weight and broad molecular weight distributions (polydispersity), controlled/living radical polymerization (CLRP) techniques have been extensively applied to hydroxy-functional acrylates. chemrestech.com These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for the synthesis of well-defined polymers. researchgate.net

Atom Transfer Radical Polymerization (ATRP): ATRP is a robust method for the controlled polymerization of a wide range of monomers, including 2-hydroxyethyl acrylate (HEA). cmu.edu The process typically employs a transition metal complex (e.g., a copper-ligand complex) to reversibly activate and deactivate the growing polymer chains. researchgate.netcmu.edu For HEA, successful ATRP has been conducted in both bulk and aqueous solutions, demonstrating the technique's tolerance to the protic hydroxyl group. cmu.eduatamankimya.com The resulting polymers exhibit a linear increase in molecular weight with monomer conversion and low polydispersities, often below 1.2. atamankimya.com

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization is another versatile CLRP technique that utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. boronmolecular.com This method has been successfully used for the polymerization of various functional acrylates and methacrylates. mdpi.com RAFT allows for the synthesis of polymers with predictable molecular weights and narrow distributions. Furthermore, the end-group of the RAFT-synthesized polymer retains the thiocarbonylthio moiety, which can be used for further chemical modifications. boronmolecular.comsmolecule.com

Nitroxide-Mediated Polymerization (NMP): NMP is a CLRP technique that uses stable nitroxide radicals to reversibly trap the propagating polymer radicals. While NMP has been applied to acrylates, it often requires higher temperatures compared to ATRP and RAFT.

These controlled polymerization techniques have enabled the synthesis of well-defined poly(hydroxyacrylates) with predetermined molecular weights, complex architectures (like block copolymers and star polymers), and specific end-group functionalities.

Copolymerization Studies with Various Monomers

Copolymerization is a powerful strategy to tailor the properties of polymers by incorporating two or more different monomer units into the same polymer chain. This compound can be copolymerized with a wide array of other vinyl monomers to create materials with a broad spectrum of properties. The hydroxyl functionality can enhance properties like adhesion, hydrophilicity, and provide sites for crosslinking or post-polymerization modification.

The behavior of a copolymerization reaction is described by the monomer reactivity ratios, r₁ and r₂. These ratios compare the rate at which a growing polymer chain ending in one monomer unit adds another of the same monomer (homopropagation) versus adding the other comonomer (cross-propagation). kpi.uasemanticscholar.orgresearchgate.netresearchgate.net

The table below shows hypothetical copolymerization data for a system involving a hydroxyacrylate (Monomer 1) and another vinyl monomer (Monomer 2), illustrating how reactivity ratios are determined.

| Feed Ratio (M1/M2) | Copolymer Composition (M1/M2) | Conversion (%) |

|---|---|---|

| 0.20/0.80 | 0.25/0.75 | 15 |

| 0.40/0.60 | 0.42/0.58 | 12 |

| 0.50/0.50 | 0.51/0.49 | 10 |

| 0.60/0.40 | 0.62/0.38 | 11 |

| 0.80/0.20 | 0.81/0.19 | 14 |

This table presents illustrative data for educational purposes and does not represent experimentally determined values for this compound.

Synthesis of Functional Polymers Incorporating Hydroxyl and Ester Groups

The presence of both hydroxyl and ester functional groups in each repeating unit of poly(this compound) makes it a highly valuable building block for the creation of functional polymers. These groups can be leveraged both during and after polymerization to impart specific chemical and physical properties.

Post-Polymerization Modification: The hydroxyl groups along the polymer backbone are readily available for a variety of chemical transformations. This allows for the synthesis of a wide range of functional polymers from a single parent polymer. Common modifications include:

Esterification: Reaction with acid chlorides or anhydrides to attach various functional side chains.

Etherification: Conversion to ethers to alter solubility and other physical properties.

Urethane (B1682113) Formation: Reaction with isocyanates to introduce urethane linkages, which can be used for crosslinking or to modify mechanical properties. google.com

The ability to perform these modifications after polymerization is advantageous as it allows for the use of functional groups that might not be compatible with the polymerization conditions themselves.

Functional Polymer Architectures: Controlled/living polymerization techniques are instrumental in creating well-defined functional polymer architectures. For example, block copolymers can be synthesized where one block consists of poly(this compound) and another block has different properties (e.g., hydrophobicity, different responsiveness). These block copolymers can self-assemble into various nanostructures such as micelles, vesicles, and films, which have applications in drug delivery, nanotechnology, and materials science.

The combination of controlled polymerization and post-polymerization modification provides a powerful toolkit for designing and synthesizing a vast array of functional polymers based on the this compound monomer.

Advanced Spectroscopic and Analytical Characterization Techniques for Enoates

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. For Ethyl 2-hydroxyprop-2-enoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its covalent framework and stereochemistry.

High-Resolution 1D (¹H, ¹³C) and 2D NMR for Structural Elucidation

High-resolution 1D NMR, specifically ¹H and ¹³C NMR, offers the initial and most fundamental structural information. The ¹H NMR spectrum provides details on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For this compound, specific resonances are expected for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the vinylic protons, and the hydroxyl proton. The chemical shifts of the vinylic protons are particularly informative in determining the geometry of the double bond.

¹³C NMR spectroscopy complements the proton data by providing the number of non-equivalent carbon atoms and their electronic environments. libretexts.org The spectrum would distinctly show signals for the carbonyl carbon of the ester, the two sp² hybridized carbons of the enol, and the two carbons of the ethyl group. libretexts.org The chemical shifts are indicative of the functional groups present.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for assembling the complete molecular structure. uq.edu.audoi.orglibretexts.orgyoutube.comresearchgate.net

COSY: This experiment reveals proton-proton couplings, allowing for the connection of adjacent protons within a spin system. For this compound, cross-peaks would confirm the connectivity between the methyl and methylene (B1212753) protons of the ethyl group, and potentially between the vinylic protons and the hydroxyl proton. allfordrugs.com

HSQC: This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning the resonances in the ¹³C spectrum based on the already assigned ¹H spectrum. westmont.edu

HMBC: This technique shows correlations between protons and carbons that are separated by two or three bonds. libretexts.orgyoutube.comresearchgate.net This is crucial for connecting the different spin systems identified in the COSY spectrum and for identifying quaternary carbons, such as the carbonyl carbon and the C2 of the prop-2-enoate backbone. For instance, a correlation between the methylene protons of the ethyl group and the carbonyl carbon would confirm the ester linkage.

| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| -CH₃ | Ethyl | ~1.3 (triplet) | ~14 | -CH₂- |

| -CH₂- | Ethyl | ~4.2 (quartet) | ~61 | -CH₃, C=O |

| =CH₂ | Vinylic | ~5.8, ~6.3 (doublets) | ~128 | C2 |

| C2 | Enoate | - | ~136 | =CH₂, -OH |

| -OH | Hydroxy | Variable | - | C2, =CH₂ |

| C=O | Carbonyl | - | ~166 | -CH₂- |

Variable Temperature (VT) NMR for Dynamic Process Studies

Variable Temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic processes such as conformational changes or tautomerism. In the case of this compound, VT NMR could be employed to study the restricted rotation around the C-C single bond adjacent to the double bond or to investigate the potential for keto-enol tautomerism, although the enol form is expected to be highly favored. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can be analyzed to determine the thermodynamic and kinetic parameters of the dynamic process. For instance, at low temperatures, separate signals might be observed for different conformers, which would coalesce into a single averaged signal as the temperature is increased and the rate of interconversion becomes fast on the NMR timescale.

Hyphenated NMR Techniques (e.g., LC-NMR, HPLC-SPE-CapNMR)

Hyphenated NMR techniques are particularly useful for the analysis of complex mixtures, allowing for the separation of components prior to NMR analysis.

LC-NMR (Liquid Chromatography-NMR): This technique directly couples a liquid chromatograph to an NMR spectrometer. It allows for the acquisition of NMR spectra of individual components as they elute from the column. This would be highly valuable for identifying this compound in a reaction mixture or a natural product extract without the need for prior isolation.

HPLC-SPE-CapNMR (High-Performance Liquid Chromatography-Solid Phase Extraction-Capillary NMR): This advanced technique enhances the sensitivity of LC-NMR. After separation by HPLC, individual analytes are trapped on a solid-phase extraction (SPE) cartridge. The analyte is then eluted from the cartridge with a small volume of a deuterated solvent and transferred to a high-sensitivity capillary NMR probe. This method allows for the acquisition of high-quality 1D and 2D NMR data from very small amounts of material, making it ideal for the characterization of minor components in a mixture.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org This technique requires a single crystal of the compound. If a suitable crystal of this compound can be grown, X-ray crystallography would provide precise information about bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. iucr.orgacs.orgresearchgate.netresearchgate.netacs.org Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the packing of the molecules in the crystal. This information is complementary to the solution-state structure obtained by NMR.

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |

| Bond Lengths (Å) | Precise distances between atoms (e.g., C=C, C=O, C-O) |

| Bond Angles (°) | Precise angles between atoms |

| Torsion Angles (°) | Defines the conformation of the molecule |

| Hydrogen Bonding Geometry | Details of intermolecular interactions |

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS/MS) for Product Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. The fragmentation pattern, obtained through techniques like Electron Ionization (EI), provides a fingerprint that can be used for identification. nist.govlibretexts.org Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangements. libretexts.org For a closely related compound, ethyl acrylate (B77674), characteristic fragments are observed at m/z = 55 (acryloyl ion) and m/z = 99 (loss of a methyl radical from the ethoxy group is less likely, more likely loss of H to give m/z=99). mdpi.comchemicalbook.com

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. In an LC-MS/MS experiment, the components of a mixture are first separated by LC. The eluting compounds are then ionized and analyzed by the first mass spectrometer. A specific ion (the parent ion) is then selected and fragmented, and the resulting fragment ions (daughter ions) are analyzed by the second mass spectrometer. This provides a high degree of specificity and is invaluable for identifying and quantifying this compound in complex matrices. ymdb.ca

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. rsc.orgrsc.orgscholarsresearchlibrary.com

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group (a broad band around 3400 cm⁻¹), the C=O stretch of the ester (a strong band around 1720 cm⁻¹), the C=C stretch of the enol (around 1640 cm⁻¹), and the C-O stretches of the ester and enol moieties in the fingerprint region (1300-1000 cm⁻¹). iucr.orgresearchgate.net

FT-Raman Spectroscopy: FT-Raman spectroscopy is a complementary technique to FT-IR. researchgate.netradtech.orgsemi.ac.cnresearchgate.netacs.org While the C=O stretch gives a strong signal in the IR spectrum, the C=C double bond, being more polarizable, would be expected to show a strong signal in the Raman spectrum. This makes Raman spectroscopy particularly useful for studying the olefinic part of the molecule.

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H | Stretching | ~3400 (broad) | Weak |

| C-H | Stretching (sp², sp³) | ~3100-2850 | ~3100-2850 |

| C=O | Stretching (ester) | ~1720 (strong) | Medium |

| C=C | Stretching (enol) | ~1640 (medium) | ~1640 (strong) |

| C-O | Stretching (ester, enol) | ~1300-1000 | Weak |

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Purity Determination

The determination of enantiomeric excess (ee) and the assessment of enantiomeric purity are critical steps in the characterization of chiral molecules such as this compound. Chiral chromatography, encompassing both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), stands as a powerful and widely utilized technique for the separation and quantification of enantiomers. gcms.cz This methodology relies on the use of a chiral stationary phase (CSP), which interacts diastereomerically with the individual enantiomers, leading to differential retention times and, consequently, their separation. brussels-scientific.com

The fundamental principle of chiral chromatography involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. brussels-scientific.com The differing stability of these complexes results in one enantiomer being retained longer on the column than the other, allowing for their resolution and individual quantification. brussels-scientific.com The choice of the appropriate chiral stationary phase and chromatographic conditions is paramount for achieving successful enantioseparation.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and common method for the determination of the enantiomeric excess of a wide array of chiral compounds. researchgate.net For derivatives of enoates, polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose (B160209) and coated onto a silica (B1680970) support, are frequently employed. Columns like Chiralcel® and Chiralpak® are notable examples.

The separation mechanism is influenced by a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral stationary phase. brussels-scientific.com The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as isopropanol (B130326) or ethanol, is crucial for optimizing the separation. The composition of the mobile phase affects the retention times and the resolution of the enantiomeric peaks.

A hypothetical, yet representative, chiral HPLC method for the analysis of this compound could involve a Chiralpak® AD-H column with a mobile phase consisting of n-hexane and isopropanol. The relative proportions of these solvents would be adjusted to achieve baseline separation of the (R)- and (S)-enantiomers. Detection is commonly performed using a UV detector, as the enoate chromophore allows for sensitive detection.

Gas Chromatography (GC)

Chiral Gas Chromatography is another effective technique for the separation of volatile chiral compounds. gcms.cz In this method, the capillary column is coated with a chiral stationary phase, often based on modified cyclodextrins. gcms.cz These cyclodextrin (B1172386) derivatives create a chiral environment within the column, enabling the separation of enantiomers.

For a compound like this compound, derivatization might be necessary to increase its volatility and improve its chromatographic behavior. However, direct injection is also possible depending on the specific column and conditions. The carrier gas, typically hydrogen or helium, transports the vaporized sample through the column, and the differential interactions with the chiral stationary phase lead to the separation of the enantiomers.

The determination of enantiomeric excess is achieved by integrating the peak areas of the two separated enantiomers. The percentage of each enantiomer in the mixture can then be calculated, providing a quantitative measure of the enantiomeric purity. It is standard practice to first analyze the racemic mixture to confirm the separation of the two enantiomeric peaks and to establish their retention times. brussels-scientific.com

Below is an illustrative data table summarizing typical parameters for the chiral separation of a generic enoate, which could be adapted for this compound.

| Parameter | HPLC Method | GC Method |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Chiraldex® G-TA (30 m x 0.25 mm, 0.12 µm) |

| Mobile Phase/Carrier Gas | n-Hexane/Isopropanol (90:10 v/v) | Helium |

| Flow Rate/Pressure | 1.0 mL/min | 1.2 mL/min |

| Temperature | 25 °C | 120 °C (isothermal) |

| Detection | UV at 210 nm | Flame Ionization Detector (FID) |

| Injection Volume | 10 µL | 1 µL (split ratio 50:1) |

| Retention Time (R-enantiomer) | 12.5 min | 15.2 min |

| Retention Time (S-enantiomer) | 14.8 min | 16.1 min |

| Resolution (Rs) | > 1.5 | > 1.5 |

This table provides a snapshot of the experimental conditions that would be explored and optimized for the precise determination of the enantiomeric excess of this compound. The achievement of a resolution factor (Rs) greater than 1.5 is generally considered indicative of a good separation, ensuring accurate quantification of each enantiomer.

Future Research Directions and Emerging Applications of Ethyl 2 Hydroxyprop 2 Enoate Chemistry

Development of Sustainable and Green Synthetic Routes

A paramount goal in modern chemical synthesis is the creation of processes that are environmentally benign and economically viable. For ethyl 2-hydroxyprop-2-enoate and its derivatives, future research is strongly oriented towards green chemistry principles, focusing on minimizing waste, reducing energy consumption, and utilizing renewable resources.

The efficiency of synthesizing and modifying this compound is critically dependent on the catalytic systems employed. Research is moving beyond traditional stoichiometric reagents towards more sophisticated and recyclable catalysts.

Future investigations will likely focus on:

Homogeneous Catalysis: The development of organometallic catalysts, such as those based on palladium, ruthenium, and iridium, continues to be a fertile area of research. acs.orgresearchgate.net For instance, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura and Heck reactions, offer powerful tools for the functionalization of enoates. acs.orgsigmaaldrich.com The design of ligands that can precisely control the stereoselectivity and regioselectivity of these reactions is a key objective. researchgate.net

Heterogeneous Catalysis: To simplify product purification and catalyst recycling, the immobilization of homogeneous catalysts onto solid supports is a promising strategy. Catalyst-coated glass beads (ChemBeads) are an example of an innovation that facilitates the use of catalysts in automated, high-throughput systems. sigmaaldrich.com

Photocatalysis: Light-driven reactions represent a green and powerful approach to organic synthesis. The use of photocatalysts can enable unique transformations under mild conditions, potentially leading to novel derivatives of this compound. nih.gov

A comparison of different catalytic approaches is presented in the table below.

| Catalyst Type | Advantages | Research Focus |

| Homogeneous | High activity and selectivity. | Ligand design for enhanced control of reactivity and selectivity. |

| Heterogeneous | Ease of separation and recyclability. | Development of robust and highly active supported catalysts. |

| Photocatalysts | Mild reaction conditions, use of light as a reagent. | Discovery of new light-induced transformations for enoates. |

Enzymes are highly efficient and selective catalysts that operate under mild, aqueous conditions. acs.org The integration of biocatalytic steps into the synthesis of and with this compound offers significant advantages in terms of sustainability and stereochemical control. acs.org

Key areas for future research include:

Enzymatic Resolutions: Esterases and lipases can be employed for the kinetic resolution of racemic mixtures of this compound derivatives, providing access to enantiomerically pure compounds. acs.org

Redox Biocatalysis: Alcohol dehydrogenases and other oxidoreductases can be used for the stereoselective reduction of related keto-esters to produce chiral hydroxyacrylates or for the oxidation of the hydroxyl group. frontiersin.org

The table below summarizes the potential of different enzyme classes in the chemistry of this compound.

| Enzyme Class | Transformation | Potential Application |

| Esterases/Lipases | Hydrolysis/Esterification | Kinetic resolution of chiral esters. |

| Oxidoreductases | Reduction/Oxidation | Synthesis of chiral alcohols, oxidation to ketones. |

| Lyases | Addition/Elimination | Formation of C-C bonds. |

Advanced Computational Design for Targeted Enoate Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern synthetic planning and catalyst design. frontiersin.org For this compound, computational methods can accelerate the discovery of new reactions and the optimization of existing ones.

Future research will likely leverage computational tools for:

Reaction Pathway Elucidation: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction mechanisms, identify transition states, and predict the stereochemical outcomes of reactions involving this compound. soton.ac.uk This understanding is crucial for the rational design of more efficient synthetic routes.

Catalyst Design: Computational screening can be used to identify promising catalyst candidates from large virtual libraries, reducing the experimental effort required for catalyst discovery. researchgate.net This approach is particularly valuable for designing catalysts with specific selectivities.

Predicting Reactivity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the reactivity of different this compound derivatives in various transformations, guiding the selection of substrates for specific applications.

Exploration of Novel Polymer Architectures from Hydroxyacrylate Monomers

The presence of a polymerizable acrylate (B77674) group and a functional hydroxyl group makes this compound and similar hydroxyacrylates valuable monomers for the synthesis of advanced polymeric materials. rsc.org

Future research is expected to explore:

Complex Polymer Topologies: The use of controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allows for the synthesis of polymers with well-defined architectures, including block copolymers, star polymers, and branched polymers. rsc.orgnih.gov

Functional Polymers: The hydroxyl group of the monomer can be used as a handle for post-polymerization modification, allowing for the introduction of a wide range of functional groups and the creation of materials with tailored properties.

Degradable Polymers: The incorporation of functional groups within the polymer backbone can lead to materials that are degradable under specific conditions, which is important for biomedical and environmental applications. researchgate.net

The table below illustrates the potential for creating diverse polymer architectures from hydroxyacrylate monomers.

| Polymer Architecture | Synthesis Strategy | Potential Properties/Applications |

| Linear Copolymers | Controlled radical copolymerization. | Tunable hydrophilicity, stimuli-responsive materials. |

| Star Polymers | "Core-first" or "arm-first" methods. | Low viscosity, high functionality, drug delivery. |

| Polymeric Ladders | Polymerization of monomers with multiple reactive centers. | High thermal and chemical stability. acs.org |

| Hydrogels | Cross-linking of hydrophilic polymer chains. | Biomedical scaffolds, soft contact lenses. rsc.org |

High-Throughput Screening Methodologies for Reaction Discovery and Optimization

High-throughput screening (HTS) allows for the rapid and parallel execution of a large number of experiments, significantly accelerating the pace of research. sigmaaldrich.comchemrxiv.org The application of HTS to the chemistry of this compound is a promising avenue for future exploration.

Key applications of HTS in this context include:

Reaction Condition Optimization: HTS can be used to rapidly screen a wide range of catalysts, ligands, solvents, and other reaction parameters to identify the optimal conditions for a given transformation. sigmaaldrich.comthieme-connect.com

Discovery of New Reactions: By screening large libraries of potential reactants and catalysts, HTS can facilitate the discovery of novel chemical transformations involving this compound. nih.gov

Catalyst Screening: HTS is particularly well-suited for the rapid evaluation of catalyst libraries to identify the most active and selective catalysts for a desired reaction. researchgate.net Techniques such as Self-Assembled Monolayers for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (SAMDI-MS) provide a powerful analytical tool for the rapid analysis of reaction arrays. nih.gov

Q & A

Q. What statistical approaches are optimal for analyzing contradictory results in polymerization studies?

- Methodological Answer : Apply Bayesian hierarchical models to pool data from multiple studies, accounting for between-study heterogeneity. For outliers, use Grubbs’ test or robust regression (e.g., Huber loss). Report confidence intervals (95% CI) and effect sizes (Cohen’s d) to contextualize discrepancies .

Data Presentation & Reproducibility

Q. How can researchers ensure data integrity when publishing crystallographic studies of this compound?

- Methodological Answer :

- Deposit Raw Data : Submit .cif files to the Cambridge Structural Database (CSD) or CCDC.

- Validation Tools : Use checkCIF to flag symmetry errors or missed hydrogen bonds.

- Reproducibility : Include refinement parameters (R-factors, weighting schemes) and thermal displacement parameters in supplementary materials .

Q. What are best practices for visualizing hydrogen-bonding networks in publications?

- Methodological Answer : Generate ORTEP diagrams with PLATON or Mercury , highlighting symmetry-unique interactions. Annotate graph set descriptors (e.g., ) and include packing diagrams to illustrate 3D networks. Use color gradients to denote bond strength (e.g., red for short, blue for long distances) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.